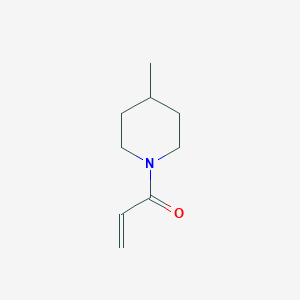

1-(4-Methylpiperidin-1-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methylpiperidin-1-yl)prop-2-en-1-one, also known as MDPV, is a synthetic cathinone and a psychoactive drug that has been classified as a Schedule I substance in the United States. It is a potent stimulant that has been found to induce euphoria, heightened alertness, and increased energy levels. MDPV has been the subject of scientific research due to its potential therapeutic applications and its role in the development of new medications.

Applications De Recherche Scientifique

Synthesis and Medical Imaging Applications

- Synthesis for Acetylcholinesterase Activity Measurement : 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one derivatives, specifically 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), have been synthesized for in vivo measurements of acetylcholinesterase (AChE) activity. This is significant for clinical studies of AChE in the human brain, particularly using positron emission tomography (PET) (Snyder et al., 1998).

Chemical Synthesis and Analysis

One-Pot Synthesis of Enaminones : Enaminones based on 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one have been synthesized, showing advancements in chemical synthesis techniques. These compounds have applications in various fields of chemistry and pharmaceuticals (Barakat et al., 2020).

Antibacterial Applications : Certain derivatives, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, exhibit valuable antibacterial properties. These findings have implications for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Chiral Ligands : The compound has been used to create novel chiral ligands, like [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, which are crucial in asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).

Advanced Material Development

- Electrochemical and Chemiluminescence Studies : Derivatives of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one have been studied for their electrochemical behavior and electrogenerated chemiluminescence (ECL), indicating potential applications in material sciences and sensor technology (Gobetto et al., 2006).

Antitumor Activity

- Antimicrobial and Antitumor Properties : Some 4-methylpiperidin-1-yl derivatives exhibit antimicrobial and antitumor activities, making them candidates for further exploration in pharmacological research (Zhou et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one are VEGFR-2 and P-gp . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of blood vessels from pre-existing vasculature. P-gp, or P-glycoprotein, is a protein that pumps foreign substances out of cells and plays a significant role in multidrug resistance in cancer treatment .

Mode of Action

1-(4-Methylpiperidin-1-yl)prop-2-en-1-one: interacts with its targets by inhibiting their function . It hinders the phosphorylation of VEGFR-2, PI3K, and Akt proteins in HeLa cells, thereby suppressing the activation of these proteins . This inhibition leads to a decrease in cell proliferation and induces early and late apoptosis .

Biochemical Pathways

The compound affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting VEGFR-2, it disrupts the downstream effects of this pathway, leading to reduced cell proliferation and increased apoptosis . It also affects the drug efflux pathway by inhibiting P-gp, thereby potentially reversing multidrug resistance .

Pharmacokinetics

The ADME properties of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one Its ability to inhibit p-gp suggests that it may affect the absorption and distribution of other drugs by altering their efflux from cells .

Result of Action

The molecular and cellular effects of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one include significant anti-proliferative activity against HeLa and SiHa cervical cancer cells . It also induces early and late apoptosis in a concentration-dependent manner . Furthermore, it significantly reduces the invasion and migration of HeLa cells .

Action Environment

Propriétés

IUPAC Name |

1-(4-methylpiperidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-9(11)10-6-4-8(2)5-7-10/h3,8H,1,4-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXFGMKDVJIBRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpiperidin-1-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B2575137.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2575141.png)

![(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2575145.png)

![2-Fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2575146.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2575148.png)

![2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2575150.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)

![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)